2,4-Dimethoxy-4''-amino-trans-stilbene
Description
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]aniline |
InChI |
InChI=1S/C16H17NO2/c1-18-15-10-7-13(16(11-15)19-2)6-3-12-4-8-14(17)9-5-12/h3-11H,17H2,1-2H3/b6-3+ |
InChI Key |
CPBHGSOSBBDXHN-ZZXKWVIFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=CC=C(C=C2)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=C(C=C2)N)OC |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Research indicates that 2,4-Dimethoxy-4''-amino-trans-stilbene exhibits significant antineoplastic activity against various cancer cell lines. Its structure allows effective interaction with biological targets involved in cancer pathways, influencing cell proliferation and apoptosis. Studies have shown promising results in inhibiting tumor growth in vitro and in vivo, particularly against colon cancer cell lines such as HT-29 and Caco-2 .
Case Study:
In a study involving HT-29 xenografts in immunodeficient mice, treatment with 2,4-Dimethoxy-4''-amino-trans-stilbene resulted in a significant reduction of tumor volume compared to control groups. The compound demonstrated a 40% decrease in tumor growth, highlighting its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has shown efficacy as an inhibitor of cytochrome P450 enzymes (CYP1A1 and CYP1A2), which play crucial roles in drug metabolism. This inhibition can modulate drug interactions and enhance the therapeutic index of co-administered drugs.
Comparative Studies
To understand the uniqueness of 2,4-Dimethoxy-4''-amino-trans-stilbene, it is essential to compare it with other stilbene derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethoxy-4''-amino-trans-stilbene | Two methoxy groups at different positions | Different enzyme inhibition profile |
| Resveratrol | Hydroxyl groups instead of methoxy | Well-studied for antioxidant properties |
| 4-Dimethoxy-trans-stilbene | Lacks the amino group | Focused on antioxidant activity |
| 4-Amino-trans-stilbene | Amino group without methoxy substitutions | Less hydrophobic than 2,4-Dimethoxy variant |
The specific combination of methoxy and amino groups on the stilbene backbone significantly influences both biological activity and chemical reactivity compared to these similar compounds.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Stilbenes
Substituted Methoxy/Amino Analogues
Key Findings :
- Substituent Position Matters: The 2,4-dimethoxy-4’-amino derivative exhibits distinct activity compared to isomers like 3,4-dimethoxy-4’-amino or 3,5-dimethoxy-4’-amino analogues. For example, methoxy groups at the 2- and 4-positions may enhance steric hindrance or electronic effects critical for enzyme binding .
- Amino vs. Methoxy: The 4’-amino group in 2,4-Dimethoxy-4’-amino-trans-stilbene likely facilitates hydrogen bonding with target enzymes, contrasting with 2,4’-dimethoxy-trans-stilbene, which lacks this moiety and shows reduced CYP1A1 inhibition .
Comparison with Hydroxylated Stilbenes
Resveratrol (3,5,4’-Trihydroxy-trans-stilbene)
- Activity: Resveratrol is renowned for antioxidant, anti-inflammatory, and anticancer properties .
- Metabolism: Hydroxyl groups in resveratrol undergo rapid glucuronidation/sulfation, limiting bioavailability. In contrast, methoxy groups in 2,4-Dimethoxy-4’-amino-trans-stilbene may improve metabolic stability .
4,4’-Dihydroxy-trans-stilbene
- Enhanced Antioxidant Activity: Exhibits superior radical scavenging compared to resveratrol but lacks the methoxy/amino modifications seen in 2,4-Dimethoxy-4’-amino-trans-stilbene .
Structure-Activity Relationship (SAR) Insights
Amino vs. Hydroxyl: Amino groups offer stronger basicity and hydrogen-bonding capacity than hydroxyl groups, which may explain differences in target selectivity .
Steric Effects : Bulky substituents (e.g., 3,5-dimethoxy) may reduce binding efficiency compared to 2,4-dimethoxy configurations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dimethoxy-4''-amino-trans-stilbene, and how can reaction yields be improved?
- Methodology : The compound is typically synthesized via Horner-Wadsworth-Emmons or Wittig reactions. Key steps include:
- Catalytic conditions : Use palladium or platinum catalysts under inert atmospheres to prevent oxidation .
- Solvent optimization : Ethanol or dimethylformamide (DMF) at reflux temperatures (~80–100°C) improves reaction efficiency .
- Substituent effects : Electron-donating groups (e.g., methoxy) stabilize intermediates, but bulky substituents may reduce yields. For example, yields range from 44% to 75% depending on substituent positioning .
- Data-driven refinement : Monitor reaction progress via TLC or HPLC, and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to phosphonium ylide) to minimize side products .
Q. How can spectroscopic data (NMR, IR) validate the structural integrity of synthesized 2,4-dimethoxy-4''-amino-trans-stilbene?
- Key spectral benchmarks :
- ¹H NMR :
- trans-olefinic protons: Doublets at δ 6.93–7.48 ppm (J = 16.5 Hz) confirm trans configuration .
- Methoxy groups: Singlets at δ 3.82–3.92 ppm .
- IR : Stretching vibrations at 1609 cm⁻¹ (C=C), 1517 cm⁻¹ (C-N), and 1207 cm⁻¹ (C-O) .
- Contradiction resolution : Cross-validate with high-resolution mass spectrometry (HRMS). For example, observed m/z 256.1344 (MH⁺) matches theoretical m/z 256.1338 .
Advanced Research Questions
Q. What mechanistic insights explain the role of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dehydrogenation during stilbene synthesis?
- Mechanism : DDQ acts as a dehydrogenation agent, abstracting hydrogen from dihydro intermediates to form the trans-stilbene backbone. Side reactions (e.g., Diels-Alder adducts) may occur if DDQ is used in excess .
- Mitigation : Use substoichiometric DDQ (0.8–1.0 equiv.) and monitor via UV-Vis spectroscopy (λmax ~450 nm for DDQ-hydroquinone byproducts) .
Q. How can computational modeling predict the electronic and steric effects of substituents on the biological activity of 2,4-dimethoxy-4''-amino-trans-stilbene?
- Approach :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess HOMO-LUMO gaps. Electron-donating methoxy groups lower LUMO energy, enhancing electrophilic reactivity .
- Molecular docking : Simulate binding to aromatase (PDB ID: 3EQM) to identify key interactions (e.g., hydrogen bonding with amino groups) .
Q. How should researchers address contradictions in reported phase transition data for stilbene derivatives?
- Case study : For 4,4′-dialkoxy-trans-stilbenes, NIST reports a nematic-to-isotropic transition at 427 K , but literature may vary due to:
- Alkyl chain length : Longer chains (e.g., heptoxy) increase transition entropy (ΔStrs) .
- Measurement methods : Differential scanning calorimetry (DSC) vs. polarized optical microscopy (POM) .
Q. What methodologies evaluate the compound’s bioactivity as an aromatase or quinone reductase inhibitor?
- In vitro assays :
- Aromatase inhibition : Use human placental microsomes with [¹⁴C]-androstenedione substrate; IC₅₀ values <10 µM indicate potency .
- Quinone reductase induction : Measure NADPH oxidation in Hepa1c1c7 cells; fold induction >2.0 suggests chemopreventive potential .
- Data interpretation : Compare with resveratrol analogs (positive controls) and validate via Western blot (e.g., NQO1 protein upregulation) .
Data Contradiction Analysis
Key Recommendations
- Synthesis : Prioritize inert conditions (argon) and catalytic hydrogenation for deprotection .
- Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Biological assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish specific activity from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
